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Compound of Interest

Compound Name: PHA-793887

Cat. No.: B610080

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of PHA-
793887, a potent pan-cyclin-dependent kinase (CDK) inhibitor, for in vivo research applications.
PHA-793887 has demonstrated significant anti-proliferative activity in various cancer models by
targeting key regulators of the cell cycle.[1][2][3] Proper formulation and administration are
critical for obtaining reliable and reproducible results in preclinical studies. This guide outlines
the essential chemical properties, recommended solvents and vehicles, and step-by-step
procedures for preparing PHA-793887 for intravenous administration. Additionally, it includes
important considerations regarding the compound's stability and toxicity to ensure safe and
effective handling.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of PHA-793887 is fundamental for
appropriate formulation development.
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Property Value Source
Molecular Formula C19H31Ns02
Molecular Weight 361.48 g/mol
Predicted Water Solubility 0.0937 mg/mL [4]
Predicted logP 2.01 [4]
Predicted pKa (Strongest

o 11.15 [4]
Acidic)
Predicted pKa (Strongest

) 8.79 [4]

Basic)
Appearance White solid powder
Solubility in DMSO > 50 mg/mL (138.32 mM)

Note: The water solubility, logP, and pKa values are predicted and should be considered as
estimates. Experimental verification is recommended for precise formulation development.

Mechanism of Action: Pan-CDK Inhibition

PHA-793887 is a potent ATP-competitive inhibitor of multiple cyclin-dependent kinases, playing
a crucial role in cell cycle regulation. Its primary targets include CDK1, CDK2, CDK4, CDKS5,
CDK?7, and CDKB9.[2] Inhibition of these kinases disrupts the cell cycle progression, leading to
cell cycle arrest and apoptosis in cancer cells.[1] The downstream effects include the inhibition
of Retinoblastoma (Rb) and nucleophosmin phosphorylation.[1][2]
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Mechanism of Action of PHA-793887
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Mechanism of Action of PHA-793887

In Vivo Administration Protocols

Intravenous (1V) infusion is the documented route of administration for PHA-793887 in both
preclinical and clinical settings.[1][5] The following protocols detail the preparation of two
different vehicle formulations. The choice of formulation may depend on the specific
experimental design and animal model.

Formulation 1: DMSO and Captisol® (SBE-3-CD)

This formulation is suitable for achieving a clear solution for intravenous injection.

Materials:
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 PHA-793887 powder

o Dimethyl sulfoxide (DMSO), sterile, cell culture grade

o Captisol® (Sulfobutylether--cyclodextrin), sterile solution in saline (e.g., 20% wi/v)
o Sterile saline (0.9% sodium chloride)

o Sterile, pyrogen-free vials and syringes

Protocol:

e Stock Solution Preparation:

o In a sterile vial, dissolve PHA-793887 powder in DMSO to create a concentrated stock
solution. For example, to prepare a 25 mg/mL stock, add 40 puL of DMSO to 1 mg of PHA-
793887.

o Gently vortex or sonicate until the powder is completely dissolved.
 Final Formulation:

o In a separate sterile vial, combine the DMSO stock solution with the Captisol® solution. A
common ratio is 10% DMSO and 90% Captisol® solution.

o For example, to prepare 1 mL of a 2.5 mg/mL final solution, add 100 pL of the 25 mg/mL
DMSO stock to 900 pL of 20% SBE-(-CD in saline.

o Mix thoroughly by gentle inversion to obtain a clear solution. The final concentration of
SBE-B-CD will be 18%.

Formulation 2: Propylene Glycol, Tween 80, and D5W

This formulation provides an alternative for intravenous administration.
Materials:

o PHA-793887 powder
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Propylene glycol (PG), sterile

Tween 80 (Polysorbate 80), sterile

5% Dextrose in Water (D5W), sterile

Sterile, pyrogen-free vials and syringes
Protocol:
e Stock Solution Preparation:

o Prepare a stock solution of PHA-793887 in propylene glycol. For example, a 50 mg/mL
stock can be prepared.

e Final Formulation:

[¢]

In a sterile vial, add the required volume of the propylene glycol stock solution.

o Add Tween 80 to the vial. A common ratio is 30% propylene glycol stock and 5% Tween
80.

o Mix thoroughly until the solution is clear.

o Add D5W to reach the final desired volume and concentration. A common final
composition is 30% PG stock, 5% Tween 80, and 65% D5W.

o For example, to prepare 1 mL of a 15 mg/mL final solution, mix 300 pL of the 50 mg/mL
PG stock with 50 pL of Tween 80 until clear. Then, add 650 pL of D5W and mix gently.
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In Vivo Preparation Workflow for PHA-793887
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In Vivo Preparation Workflow

Dosing and Administration Considerations
Preclinical Dosages

In preclinical mouse models, PHA-793887 has been administered intravenously at doses
ranging from 15 mg/kg to 30 mg/kg. These doses have been shown to induce tumor growth

inhibition.

Animal Model Route Dosage Range Outcome

50% - 75% tumor

CD-1 nude mice v 15 - 30 mg/kg o
growth inhibition
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Clinical Dosages and Toxicity

It is crucial to note that in a Phase | clinical trial, PHA-793887 administered as a 1-hour
intravenous infusion on days 1, 8, and 15 of a 4-week cycle resulted in severe, dose-related
hepatotoxicity in patients with solid tumors.[1][5] Dose-limiting toxicities were observed at
doses of 44 mg/m? and 66 mg/mz2.[1][5] This unexpected toxicity in humans, which was not
predicted by preclinical models, led to the termination of its clinical development.[1][5]

Researchers should exercise extreme caution and implement robust safety monitoring,
particularly liver function tests, in their in vivo studies.

Stability and Storage
e Powder: Store PHA-793887 powder at -20°C for up to 3 years.
e Stock Solutions:

o Store DMSO or propylene glycol stock solutions at -80°C for up to 2 years or at -20°C for
up to 1 year.

o Aliquot stock solutions to avoid repeated freeze-thaw cycles.

e Final Formulations: It is highly recommended to prepare the final diluted formulation fresh on
the day of use and use it immediately for optimal results.

Safety Precautions
e Handle PHA-793887 powder in a chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and
safety glasses.

o Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Disclaimer: This document is intended for research purposes only and does not constitute
medical advice. The protocols and information provided are based on available scientific
literature and should be adapted and validated by the end-user for their specific research
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needs. The user is solely responsible for any and all consequences arising from the use of this
information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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